molecular formula C18H16N4O3S B13375875 Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate

Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate

Cat. No.: B13375875
M. Wt: 368.4 g/mol
InChI Key: SNKVVEXLGJCLFK-UHFFFAOYSA-N
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Description

Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of acetaldehyde with cyanothioacetamide and N-methylmorpholine, followed by further reactions to introduce the methoxyphenyl and propanoate groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate involves its interaction with specific molecular targets. For instance, it may act as a ligand for adenosine receptors, modulating their activity and influencing cellular signaling pathways . The compound’s structure allows it to bind selectively to these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-3,5-dicyanopyridine derivatives and related pyridine-based molecules . These compounds share structural features such as the pyridine ring and cyano groups but differ in their substituents and overall molecular architecture.

Uniqueness

Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C18H16N4O3S/c1-10(18(23)25-3)26-17-14(9-20)15(13(8-19)16(21)22-17)11-4-6-12(24-2)7-5-11/h4-7,10H,1-3H3,(H2,21,22)

InChI Key

SNKVVEXLGJCLFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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